N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a sulfamoyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps:
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Formation of the Piperidine Intermediate
Starting Material: 4-piperidone.
Reagents: Dimethylamine and a suitable reducing agent such as sodium borohydride.
Conditions: The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield N,N-dimethyl-4-piperidone.
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Sulfamoylation
Reagents: Sulfamic acid and a dehydrating agent like thionyl chloride.
Conditions: The reaction is performed under anhydrous conditions to introduce the sulfamoyl group, forming N,N-dimethylsulfamoyl-4-piperidone.
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Alkylation
Reagents: Formaldehyde and a base such as sodium hydroxide.
Conditions: The reaction is conducted in an aqueous medium to attach the methyl group to the piperidine nitrogen, yielding N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl).
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Phenoxyacetamide Formation
Reagents: 4-isopropylphenol and chloroacetyl chloride.
Conditions: The reaction is carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane to form 2-(4-isopropylphenoxy)acetamide.
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Final Coupling
Reagents: The piperidine intermediate and the phenoxyacetamide.
Conditions: The coupling reaction is typically performed in an organic solvent like dimethylformamide (DMF) with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group.
Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of ketones or carboxylic acids.
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Reduction
- Reduction reactions can target the carbonyl groups or the sulfamoyl group.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield alcohols or amines.
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Substitution
- The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetamide moiety.
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution can lead to the formation of various derivatives with modified biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Ethanol, dichloromethane, dimethylformamide.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Receptor Binding: Potential use in binding studies to understand receptor-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Applications:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an isopropyl group.
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-tert-butylphenoxy)acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
Structural Features: The presence of the isopropyl group in N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide provides unique steric and electronic properties, potentially enhancing its biological activity and selectivity.
Biological Activity: The specific arrangement of functional groups may result in distinct interactions with biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-15(2)17-5-7-18(8-6-17)26-14-19(23)20-13-16-9-11-22(12-10-16)27(24,25)21(3)4/h5-8,15-16H,9-14H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFFNVWHXRLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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